Boc-4-iodo-L-phenylalanine is a derivative of the amino acid phenylalanine, specifically modified to include an iodine atom at the para position of the phenyl ring and a tert-butyloxycarbonyl (Boc) protective group on the amino group. Its chemical formula is C₁₄H₁₈INO₄, and it has a molecular weight of approximately 359.2 g/mol . This compound is notable for its application in peptide synthesis and as an intermediate in pharmaceutical research.
The synthesis of Boc-4-iodo-L-phenylalanine typically involves several steps:
This method is favored for its reliability and scalability, allowing for high yields without extensive purification processes .
Boc-4-iodo-L-phenylalanine is primarily used in:
Studies involving Boc-4-iodo-L-phenylalanine often focus on its interactions within biological systems, particularly how it may influence protein folding or receptor binding. While direct studies on this compound are sparse, related compounds have demonstrated significant interactions with various biological macromolecules, suggesting that Boc-4-iodo-L-phenylalanine may exhibit similar behaviors .
Several compounds share structural or functional similarities with Boc-4-iodo-L-phenylalanine:
Compound Name | Structure | Unique Features |
---|---|---|
4-Iodo-L-phenylalanine | C₉H₁₀INO₂ | Lacks Boc protection; used directly in studies |
N-Boc-L-alanine | C₇H₁₅NO₂ | Simple amino acid derivative; less sterically hindered |
N-Boc-4-bromophenylalanine | C₁₄H₁₈BrNO₄ | Bromine instead of iodine; different reactivity |
Boc-4-iodo-L-phenylalanine stands out due to its unique halogenation pattern combined with the protective Boc group, which allows for versatile applications in synthetic chemistry and biological studies .
Irritant